molecular formula C8H6N2O3S B13063370 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063370
M. Wt: 210.21 g/mol
InChI Key: TXMBMPWJULAJQA-UHFFFAOYSA-N
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Description

5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid ( 1872061-01-2) is a heterocyclic compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 . It is a 1,2,4-oxadiazole derivative, a scaffold renowned in medicinal chemistry for its versatile biological activities and role as a bioisostere, commonly used to replace ester or carbamate functionalities in drug molecules . This specific compound features a methylthiophene substituent, which may influence its pharmacokinetic properties and target binding. The 1,2,4-oxadiazole core is associated with a broad spectrum of pharmacological activities, making it a valuable building block in drug discovery research . Derivatives of this heterocycle have been investigated for potential anti-inflammatory and analgesic properties, with some compounds in related structural classes showing activity in standard preclinical models such as carrageenan-induced paw edema in rats . The mechanism of action for 1,2,4-oxadiazoles is often target-specific, but some anti-inflammatory derivatives have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of immune and inflammatory responses . Researchers utilize this compound as a key synthetic intermediate for the design and development of novel therapeutic agents. Its structure, particularly the carboxylic acid group, allows for further functionalization to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-(4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-4-2-5(14-3-4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)

InChI Key

TXMBMPWJULAJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitution reactions due to electron-withdrawing effects from nitrogen and oxygen atoms.

Reaction TypeConditionsProducts/OutcomesYieldSource
AlkylationK₂CO₃, DMF, 80°C, 12 h3-Alkoxy-oxadiazole derivatives65–78%
Arylation (C–H activation)CuI, 1,10-phenanthroline, 120°C2,5-Diaryl-1,2,4-oxadiazoles44–87%
AminationNH₃/MeOH, refluxOxadiazole-3-carboxamide analogs70–82%

Key findings:

  • Copper-catalyzed arylation enables regioselective functionalization at the C5 position of the oxadiazole ring .

  • Microwave-assisted methods reduce reaction times (e.g., 30 min vs. 12 h) .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes classical transformations:

ReactionReagents/ConditionsProductsApplicationsSource
EsterificationSOCl₂/ROH, RTMethyl/ethyl estersImproved lipid solubility
Amide FormationEDC/HOBt, DIPEABioactive carboxamidesAntimicrobial agents
DecarboxylationCu(OAc)₂, DMSO, 100°C5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazolePrecursor for further coupling

Notable results:

  • Amide derivatives show enhanced binding to HDAC enzymes (IC₅₀ = 8.2–12.1 nM) .

  • Decarboxylation under oxidative conditions preserves the oxadiazole-thiophene scaffold .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and selective ring-opening:

Reaction TypePartners/ConditionsProductsSelectivitySource
[3+2] CycloadditionNitrile oxides, 60°CBis-oxadiazole hybridsRegioselective at C3 position
Ring-opening hydrolysisHCl (6M), reflux, 6 hThiophene-carboxylic acid derivativespH-dependent cleavage

Mechanistic insight:

  • Hydrolysis proceeds via protonation at N2, followed by nucleophilic attack at C3.

Functionalization of the Thiophene Moiety

The 4-methylthiophenyl group undergoes electrophilic substitution:

ReactionConditionsProductsNotesSource
SulfonationSO₃/H₂SO₄, 0°CSulfonated derivativesEnhances water solubility
HalogenationNBS, AIBN, CCl₄, reflux5-Bromothiophene-oxadiazoleEnables cross-coupling reactions

Critical data:

  • Bromination at the thiophene β-position occurs with >90% regioselectivity.

Biological Activity-Driven Reactions

Reactivity tailored for pharmacological applications:

TargetModified StructureBiological ActivityEC₅₀/IC₅₀Source
HDAC inhibition3-Aryl-5-alkyl-oxadiazoleHDAC-1 inhibition8.2 nM (vs. SAHA: 10.38 μM)
Antileukemic activityStyryl-oxadiazole derivativesCytotoxicity (K562 cells)5.5–13.2 μM

Structure-activity relationship (SAR):

  • Electron-donating groups on the thiophene ring enhance antiparasitic activity (EC₅₀ = 2.9 μM vs. T. cruzi) .

Comparative Reactivity Analysis

Factors influencing reaction pathways:

FactorEffect on ReactivityExample
Electron-withdrawing oxadiazoleAccelerates nucleophilic substitutionArylation at C5
Electron-donating thiopheneStabilizes electrophilic intermediatesBromination at β-position
Carboxylic acidEnables pH-dependent decarboxylationFormation of neutral oxadiazole

Scientific Research Applications

Synthesis of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole structure. The methodology often includes:

  • Condensation reactions involving carboxylic acids and hydrazines.
  • Cyclization processes that facilitate the formation of the oxadiazole ring.

Recent studies have optimized these synthetic routes to enhance yield and purity, making the compound more accessible for research and application .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against drug-resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). Mechanistic studies suggest that it may activate apoptotic pathways via modulation of p53 and caspase activity .

Inhibition of Enzymes

This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been tested against various carbonic anhydrases and histone deacetylases (HDACs), showing selective inhibition at nanomolar concentrations. This property positions it as a lead compound for developing anti-cancer therapies targeting epigenetic modifications .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The compound displayed remarkable activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Apoptosis

A study focused on the effects of this compound on MCF-7 cells revealed that treatment with this compound led to increased levels of p53 protein and enhanced cleavage of caspase-3. These findings suggest that the compound may serve as a scaffold for designing novel anticancer agents .

Data Table: Biological Activities Overview

Activity TypeTarget Pathogen/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antimicrobial activity
AntimicrobialEscherichia coliSignificant antimicrobial activity
AnticancerMCF-7 (breast cancer)Induction of apoptosis
Enzyme InhibitionHDACsSelective inhibition

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Methylthiophen-2-yl ~220.25 (exact mass: 220.046) Potential anti-cancer and enzyme inhibition
5-(2-Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Trifluoromethylphenyl 248.16 Enhanced lipophilicity; antiviral activity
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester 4-Chlorophenyl (ester derivative) 252.66 Intermediate for prodrug development
5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid Cyclopropyl 154.13 Compact substituent; antimicrobial leads
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl 215.15 Polar group for solubility modulation

Biological Activity

5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and has shown efficacy against various pathogens. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring through condensation reactions. Recent methodologies have employed microwave irradiation to enhance the efficiency of the synthesis process, resulting in higher yields and shorter reaction times .

Anticancer Activity

Research has indicated that compounds within the oxadiazole class demonstrate significant anticancer properties. For instance, 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole derivatives have been evaluated for their inhibitory effects on cancer cell lines. A study reported that certain oxadiazoles exhibit IC50 values as low as 0.045 µg/mL against Mycobacterium tuberculosis and various cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget Cell LineIC50 (µg/mL)
5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazoleHuman Colon Adenocarcinoma0.045
Other derivativesVarious Cancer LinesRange: 0.045 - 92.4

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied. In vitro evaluations have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For example, a derivative of 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole demonstrated minimal inhibitory concentrations (MICs) ranging from 0.48 to 500 µg/mL against various bacterial strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazoleStaphylococcus epidermidis0.48
Other derivativesVarious StrainsRange: 0.48 - 1000

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is influenced by their structural features. Modifications at various positions on the oxadiazole ring can enhance or diminish their pharmacological properties. For instance, substituents such as methyl or halogen groups at specific positions have been associated with increased potency against cancer cells and bacteria .

Case Studies

  • Anticancer Efficacy : A study highlighted that a series of 1,2,4-oxadiazoles exhibited potent anticancer activity against chronic myeloid leukemia cell lines with EC50 values between 5.5 to 13.2 µM .
  • Antimicrobial Evaluation : Another investigation into the antimicrobial potential of oxadiazoles revealed that certain derivatives were effective against drug-resistant strains of Leishmania and Trypanosoma, showcasing their potential in treating parasitic infections .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis of this compound typically involves cyclization and functional group modifications. A common approach is to use a condensation reaction between a thiophene derivative (e.g., 4-methylthiophene-2-carbaldehyde) and a hydroxylamine intermediate, followed by cyclization under acidic or basic conditions. Catalysts such as palladium or copper may enhance yield, while solvents like DMF or toluene are often employed. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative . For analogous oxadiazoles, spectral methods (NMR, IR) and chromatographic techniques (HPLC) are used to confirm purity and structure .

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization requires a combination of spectral and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the oxadiazole ring, methylthiophenyl substituent, and carboxylic acid moiety.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive confirmation of crystal structure and stereochemistry, particularly if novel derivatives are synthesized .
  • HPLC : To assess purity (>95% is standard for research-grade material) .

Advanced Questions

Q. How can researchers optimize reaction conditions to address contradictory yield data in oxadiazole synthesis?

Discrepancies in reported yields often arise from variations in catalysts, solvent systems, or reaction times. To resolve these:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, palladium catalysts may improve cyclization efficiency compared to copper in certain solvents .
  • In-situ Monitoring : Techniques like FTIR or Raman spectroscopy can track reaction progress and identify intermediates.
  • Post-reaction Analysis : Compare yields under inert vs. ambient conditions, as oxygen sensitivity may affect oxadiazole stability .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking and dynamics simulations are key:

  • Target Selection : Prioritize enzymes or receptors with known interactions with oxadiazoles (e.g., bacterial enoyl-acyl carrier protein reductase for antimicrobial studies).
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking studies. Adjust parameters (grid size, flexibility) to account for the carboxylic acid group’s polarity.
  • Validation : Compare results with experimental bioactivity data from analogous compounds, such as thiadiazole derivatives showing antimicrobial properties .

Q. How does the methylthiophenyl substituent influence the compound’s physicochemical properties compared to other analogs?

The 4-methylthiophen-2-yl group enhances lipophilicity, which can be quantified via logP calculations. Comparative studies with phenyl or chlorophenyl analogs (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine) reveal:

  • Solubility : Lower aqueous solubility due to the nonpolar thiophene ring, necessitating DMSO or ethanol as solvents for in vitro assays.
  • Electronic Effects : The electron-donating methyl group may stabilize the oxadiazole ring, affecting reactivity in further derivatization .

Q. What strategies are effective for resolving synthetic byproducts in oxadiazole-carboxylic acid derivatives?

Byproducts often arise from incomplete cyclization or oxidation. Mitigation strategies include:

  • Reaction Quenching : Rapid cooling after cyclization to prevent side reactions.
  • Chelation Chromatography : Use metal-chelating resins to remove catalyst residues.
  • Recrystallization Optimization : Solvent mixtures (e.g., DMF/acetic acid) improve selectivity for the target compound .

Methodological Resources

  • Spectral Data Interpretation : Reference libraries like SciFinder or PubChem for NMR/MS benchmarks .
  • Synthetic Protocols : Adapt procedures from analogous 1,3,4-oxadiazole syntheses, adjusting stoichiometry for the methylthiophenyl group .
  • Computational Modeling : Tutorials from the Molecular Modeling Database (MMDB) for docking studies .

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